molecular formula C7H10O4 B7907297 Cyclopentane-1,1-dicarboxylic acid CAS No. 80481-96-5

Cyclopentane-1,1-dicarboxylic acid

Cat. No. B7907297
CAS RN: 80481-96-5
M. Wt: 158.15 g/mol
InChI Key: YZFOGXKZTWZVFN-UHFFFAOYSA-N
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Description

Cyclopentane-1,1-dicarboxylic acid is a chemical compound with the molecular formula C7H10O4 and a molecular weight of 158.15 . It is a solid substance at room temperature .


Molecular Structure Analysis

The InChI code for Cyclopentane-1,1-dicarboxylic acid is 1S/C7H10O4/c8-5(9)7(6(10)11)3-1-2-4-7/h1-4H2,(H,8,9)(H,10,11) . This indicates that the molecule contains seven carbon atoms, ten hydrogen atoms, and four oxygen atoms.


Physical And Chemical Properties Analysis

Cyclopentane-1,1-dicarboxylic acid is a solid at room temperature .

Scientific Research Applications

  • As a Carboxylic Acid Isostere : Cyclopentane-1,3-dione derivatives are effective substitutes for carboxylic acid functional groups. They exhibit similar physical-chemical properties and have been used in the design of potent thromboxane A2 receptor antagonists (Ballatore et al., 2011).

  • Catalytic Carboxylation : Cyclopentane and similar compounds have been used in vanadium-catalyzed carboxylation reactions to produce carboxylic acids. This demonstrates its role in organic synthesis and potential industrial applications (Reis et al., 2005).

  • Antitumor Action : Cyclopentane derivatives, specifically 1-amino-cyclopentane carboxylic acid, have shown potential in inhibiting the growth of certain types of cancers, suggesting a role in cancer research (Berlinguet et al., 1962).

  • Complex Formation with Metal Ions : Cyclopentane-1,1-dicarboxylic acid has been studied for its ability to form complexes with various bivalent metal ions, which could have implications in coordination chemistry and material science (Roletto et al., 1972).

  • Lewis Acid Catalyzed Reactions : Cyclopentane derivatives are involved in Lewis acid catalyzed cyclodimerizations, indicating their utility in synthetic chemistry for the production of polyfunctionalized cyclopentanes (Chagarovskiy et al., 2011).

  • Potential Bio-Isostere of Carboxylic Acid : Cyclopentane-1,2-diones are being evaluated as potential surrogates of the carboxylic acid functional group, indicating their relevance in drug design (Ballatore et al., 2014).

  • Effect on RNA Methylation : Cycloleucine, a derivative of cyclopentane carboxylic acid, inhibits RNA methylation in virus-infected cells, showing potential applications in virology and molecular biology (Dimock & Stoltzfus, 1979).

  • Selective Effect on Pancreatic Tissue : 1-Amino cyclopentane carboxylic acid can cause atrophy of the pancreas in rats, indicating its potential use in studying pancreatic functions and diseases (Dunnigan et al., 1964).

Safety and Hazards

Cyclopentane-1,1-dicarboxylic acid has several hazard statements including H302, H315, H319, H332, H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

properties

IUPAC Name

cyclopentane-1,1-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O4/c8-5(9)7(6(10)11)3-1-2-4-7/h1-4H2,(H,8,9)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZFOGXKZTWZVFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80901708
Record name NoName_846
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80901708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclopentane-1,1-dicarboxylic acid

CAS RN

5802-65-3
Record name 5802-65-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22076
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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